
Octaethyl ((12,32,52,72-tetrahydroxy-2,4,6,8-tetrathia-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-15,35,55,75-tetrayl)tetrakis(methylene))tetrakis(phosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19311?,?1?,??1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is a complex organic compound characterized by its multiple phosphoryl and hydroxyl groups, as well as its unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of phosphoryl and hydroxyl groups through various functionalization reactions. Common reagents used in these reactions include phosphorylating agents, such as diethyl phosphite, and hydroxylating agents, such as hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the core structure, functionalization with phosphoryl and hydroxyl groups, and purification through techniques such as chromatography and crystallization. Reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield phosphoryl derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
Chemistry
In chemistry, diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate is explored for its potential therapeutic applications. Its interactions with molecular targets in cells may lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty products.
作用机制
The mechanism of action of diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphoryl and hydroxyl groups enable it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling processes.
相似化合物的比较
Similar Compounds
- Diethyl phosphonate
- Tetrahydroxy pentacyclic compounds
- Diethoxyphosphoryl derivatives
Uniqueness
Diethyl ({11,17,23-tris[(diethoxyphosphoryl)methyl]-25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19311?,?1?,??1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl}methyl)phosphonate stands out due to its unique combination of a pentacyclic structure with multiple phosphoryl and hydroxyl groups This combination imparts distinct chemical and physical properties, making it more versatile and functional compared to similar compounds
属性
分子式 |
C44H60O16P4S4 |
|---|---|
分子量 |
1097.1 g/mol |
IUPAC 名称 |
5,11,17,23-tetrakis(diethoxyphosphorylmethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C44H60O16P4S4/c1-9-53-61(49,54-10-2)25-29-17-33-41(45)34(18-29)66-36-20-31(27-63(51,57-13-5)58-14-6)22-38(43(36)47)68-40-24-32(28-64(52,59-15-7)60-16-8)23-39(44(40)48)67-37-21-30(19-35(65-33)42(37)46)26-62(50,55-11-3)56-12-4/h17-24,45-48H,9-16,25-28H2,1-8H3 |
InChI 键 |
SKACYQAKOUXTOQ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)CP(=O)(OCC)OCC)S2)O)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


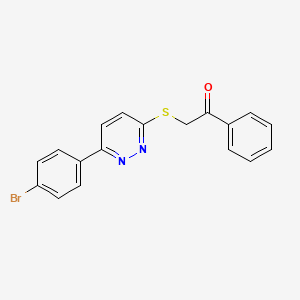

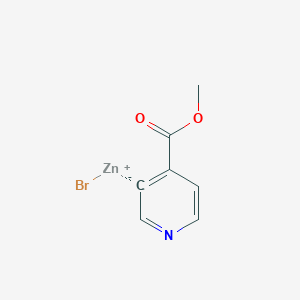
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
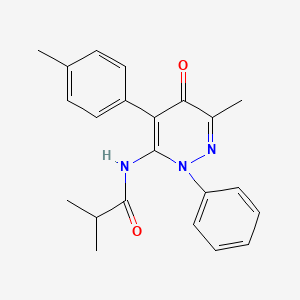
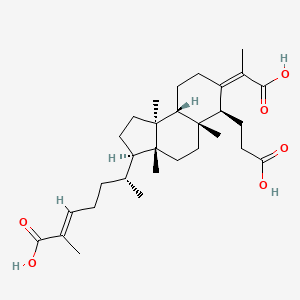
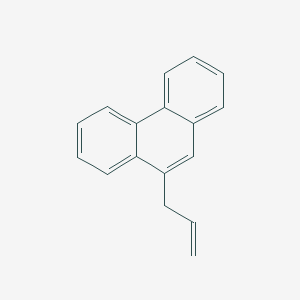
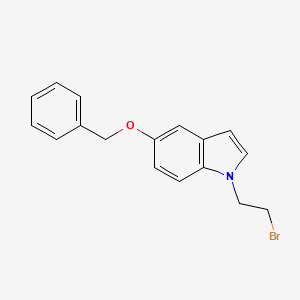

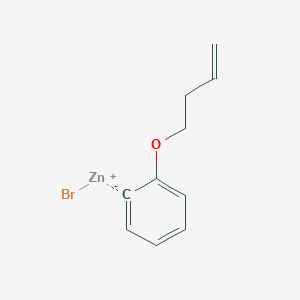

![1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
